molecular formula C20H23BrN2O7S B3947090 1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid

1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid

Cat. No.: B3947090
M. Wt: 515.4 g/mol
InChI Key: URDOYVHHZLPQOL-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a sulfonylpiperazine moiety, combined with oxalic acid. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S.C2H2O4/c1-24-17-5-7-18(8-6-17)25(22,23)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDOYVHHZLPQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenylmethyl compound to introduce the bromine atom at the desired position.

    Introduction of the Methoxyphenyl Group: The next step involves the reaction of the bromophenyl intermediate with a methoxyphenyl compound under suitable conditions to form the desired methoxyphenyl derivative.

    Sulfonylation: The methoxyphenyl derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Piperazine Ring Formation: The final step involves the cyclization of the intermediate with piperazine to form the sulfonylpiperazine moiety.

    Oxalic Acid Addition: The compound is then combined with oxalic acid to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the starting material.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid exerts its effects is complex and involves multiple molecular targets and pathways. The bromophenyl and methoxyphenyl groups can interact with specific enzymes or receptors, modulating their activity. The sulfonylpiperazine moiety may enhance the compound’s binding affinity and specificity for its targets. Additionally, the presence of oxalic acid can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid can be compared with other similar compounds, such as:

    1-[(3-Chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    1-[(3-Bromophenyl)methyl]-4-(4-hydroxyphenyl)sulfonylpiperazine: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding interactions.

    1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine: This compound lacks the oxalic acid component, which can affect its overall stability and solubility.

The uniqueness of 1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid
Reactant of Route 2
1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid

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